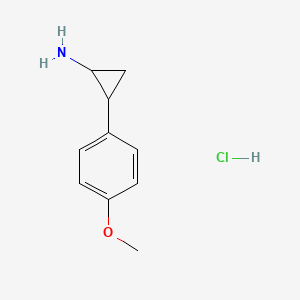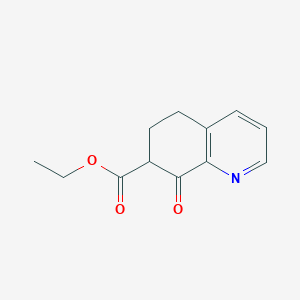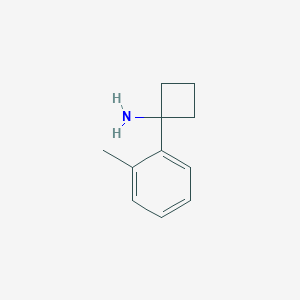![molecular formula C21H11Br2N3O3S B12275289 6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide](/img/structure/B12275289.png)
6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a chromene core, bromine substituents, and an imidazo[1,2-a]pyridine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This approach allows for the efficient formation of the imidazo[1,2-a]pyridine core.
Chemical Reactions Analysis
6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Scientific Research Applications
6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, imidazo[1,2-a]pyridine derivatives are known to interact with γ-aminobutyric acid (GABA) receptors, leading to modulation of neurotransmission . Additionally, the compound may inhibit certain enzymes or proteins involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide include other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem. These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and overall structure . The uniqueness of this compound lies in its specific combination of bromine atoms, thiophene ring, and chromene core, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H11Br2N3O3S |
|---|---|
Molecular Weight |
545.2 g/mol |
IUPAC Name |
6,8-dibromo-2-oxo-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C21H11Br2N3O3S/c22-12-8-11-9-13(21(28)29-18(11)14(23)10-12)20(27)25-19-17(15-4-3-7-30-15)24-16-5-1-2-6-26(16)19/h1-10H,(H,25,27) |
InChI Key |
IEGFVCDOTXTDNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B12275207.png)
![3,5-diethyl 2,6-dimethyl-4-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12275212.png)

![4-[4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12275221.png)
![(1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid](/img/structure/B12275240.png)

![4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B12275249.png)


![(1R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12275261.png)

![9-methyl-6-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-9H-purine](/img/structure/B12275272.png)
![N-[4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B12275274.png)
![benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate](/img/structure/B12275282.png)
